N'-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide is an organic compound with the molecular formula C12H15ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-chlorophenoxy)acetic acid hydrazide and butanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-biphenylyl)ethylidene]-2-(4-bromo-2-chlorophenoxy)acetohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide
- N’-[(1E,2E)-2-buten-1-ylidene]-2-(4-(2,4,4-trimethyl-2-pentanyl)phenoxy)acetohydrazide
Uniqueness
N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific structural features, such as the butylidene and chlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11/h4-8H,2-3,9H2,1H3,(H,15,16)/b14-8+ |
InChI Key |
FXSOZYOSIJFRSG-RIYZIHGNSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC=NNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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